molecular formula C6H12N4 B11924145 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine

Cat. No.: B11924145
M. Wt: 140.19 g/mol
InChI Key: OUPDPRBBXCQCRZ-UHFFFAOYSA-N
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Description

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine is a chemical compound featuring an aminopyrazole core functionalized with a dimethylaminomethyl group. The 3-aminopyrazole scaffold is recognized in medicinal chemistry as a versatile pharmacophore that can interact with various biological targets. Derivatives of this scaffold have been investigated for their potential as kinase inhibitors and in the treatment of inflammatory and infectious diseases. The structural features of this compound—including the basic dimethylamino group and the hydrogen-bond donor/acceptor capabilities of the 3-amino pyrazole—make it a valuable intermediate for constructing more complex molecules. It is suitable for further synthetic elaboration through reactions at the amino group or the pyrazole nitrogen atoms. Key Applications: • Medicinal Chemistry Research: Serves as a building block for the synthesis of novel compounds for biological screening. • Chemical Biology: Used as a core structure in the development of molecular probes. • Methodology Development: A substrate for developing new synthetic transformations involving aminopyrazoles. Please Note: The specific biological activity, mechanism of action, and optimal applications for this exact compound require further experimental determination by qualified researchers. Quality Standard: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C6H12N4/c1-10(2)4-5-3-6(7)9-8-5/h3H,4H2,1-2H3,(H3,7,8,9)

InChI Key

OUPDPRBBXCQCRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=NN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-amino-pyrazoles with dimethylamine. One common method is the condensation reaction of 5-amino-pyrazoles with formaldehyde and dimethylamine under acidic conditions . This reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the amino group of the pyrazole to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring substituted with a dimethylaminomethyl group at the 5-position and an amino group at the 3-position. This configuration enhances its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery.

Medicinal Chemistry Applications

5-[(dimethylamino)methyl]-1H-pyrazol-3-amine has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Variants of this compound have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
  • Anticancer Potential : Numerous studies highlight the anticancer activities of pyrazole derivatives. For instance, modifications of the pyrazole structure have resulted in compounds that demonstrate cytotoxic effects against different human cancer cell lines. The presence of the pyrazole moiety is linked to significant inhibition of cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have been explored for their ability to modulate inflammatory responses, indicating possible applications in treating inflammatory diseases .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Synthesis of New Derivatives : The compound can be reacted with different electrophiles to yield novel pyrazole derivatives with enhanced biological activities .
  • Ligand Development : Its structure can be modified to develop ligands for specific receptors or enzymes, aiding in the study of biochemical pathways and drug-receptor interactions .

Biological Research Applications

The compound's unique properties have made it a subject of interest in biological research:

  • Enzyme Inhibition Studies : It is used to investigate enzyme interactions and inhibition mechanisms, contributing to our understanding of metabolic pathways and potential therapeutic targets .
  • Antioxidant Activity : Some studies report that derivatives of this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

To better understand the potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
3-Methyl-5-nitro-1H-pyrazol-4-amineContains additional nitro groupsIncreased reactivity; potential for higher inhibition
1-Methyl-1H-pyrazol-5-aminesLacks the nitro groupReduced reactivity and versatility
3-Amino-1-methyl-1H-pyrazoleSimilar structure without nitroDifferent chemical properties

Case Studies and Research Findings

Several studies illustrate the applications and effectiveness of this compound:

  • Antimicrobial Studies : Derivatives have shown promising results against various pathogens, indicating their potential as new antimicrobial agents .
  • Cytotoxicity Assays : Investigations into anticancer activity revealed that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines, suggesting their use as lead compounds in drug development .
  • Inflammation Modulation : Some research indicates that related compounds can effectively modulate inflammatory responses, providing insights into their therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole amines are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
5-[(Dimethylamino)methyl]-1H-pyrazol-3-amine 5-(dimethylaminomethyl), 3-NH₂ C₆H₁₂N₄ 140.17 Potential pharmaceutical intermediate
(E)-N-[4-(Dimethylamino)benzylidene]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine (SI91) 5-(4-methoxyphenyl), 3-Schiff base C₁₈H₁₉N₃O 301.37 Schiff base formation; synthetic intermediate
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-phenyl, 3-CH₃, 5-NH₂ C₁₀H₁₁N₃ 173.22 Antimicrobial research; ligand synthesis
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine 1-CH₃, 5-CF₃, 3-NH₂ C₅H₆F₃N₃ 165.12 Agrochemical applications
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 1-(thiophene-methyl), 5-NH₂ C₉H₁₁N₃S 193.27 Heterocyclic building block

Biological Activity

5-[(Dimethylamino)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound this compound can be represented by the following chemical structure:

C7H10N4\text{C}_7\text{H}_{10}\text{N}_4

This structure indicates the presence of a pyrazole ring substituted with a dimethylaminomethyl group, which may influence its biological activity.

Anticancer Activity

A study highlighted the anticancer properties of various pyrazole derivatives, including this compound. The compound was evaluated against several human tumor cell lines using the MTT assay. Results indicated that it exhibited significant cytotoxicity with IC50 values in the low micromolar range (0.08–12.07 µM) against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Effect
HepG20.08High cytotoxicity
MCF-712.07Moderate cytotoxicity

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In particular, this compound demonstrated effectiveness in inhibiting the release of TNF-alpha in LPS-induced models. This suggests that the compound may modulate inflammatory pathways by acting on mitogen-activated protein kinases (MAPKs), which are crucial for inflammatory responses .

Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. The compound was tested against various bacterial strains and showed promising results in inhibiting bacterial growth. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in its biological activity. The compound was found to bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .

Case Studies

In a notable case study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their pharmacological profiles. The study reported that modifications at various positions on the pyrazole ring significantly altered their biological activities, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What synthetic methodologies are effective for preparing 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine and its derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with substituted propenones or hydrazine derivatives. For example:

  • Condensation reactions : Reacting hydrazine with α,β-unsaturated ketones (e.g., (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one) under acidic conditions forms the pyrazole core .
  • Substituent introduction : The dimethylamino group can be introduced via Mannich reactions or nucleophilic substitution using dimethylamine derivatives .
  • Optimization : Yield improvements are achieved by adjusting solvents (e.g., absolute ethanol) and catalysts (e.g., triethylamine) .

Table 1 : Representative Synthetic Routes and Yields

Starting MaterialReagentsYield (%)Reference
α,β-Unsaturated ketoneHydrazine, HCl65–78
Halogenated pyrazoleDimethylamine, K2CO352–60

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and hydrogen environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) .
  • X-ray Diffraction : Single-crystal analysis resolves the 3D structure and hydrogen-bonding networks (use SHELX for refinement) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 219.1008 for C11_{11}H13_{13}N3_3O2_2) .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural determination?

Answer:

  • Software Tools : SHELXL refines structures against high-resolution data, handling twinning via TWIN/BASF commands .
  • Hydrogen Bonding Analysis : Graph set analysis (Etter’s formalism) identifies recurring motifs (e.g., N–H···N interactions) that stabilize the lattice .
  • Disorder Mitigation : Use low-temperature data collection (100 K) and restraints for flexible groups like the dimethylamino moiety .

Advanced: How do structural modifications influence biological activity in pyrazol-3-amine derivatives?

Answer:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance antibacterial activity, while bulky groups reduce solubility .
  • Case Study : 1-(4-Methoxybenzyl)-3-cyclopropyl derivatives showed improved anticancer activity due to increased lipophilicity and target affinity .
  • Methodology : Perform in vitro assays (e.g., MIC for antibacterial activity) paired with computational docking (DFT or molecular dynamics) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Standardization : Use consistent assay conditions (e.g., bacterial strain, solvent controls) to minimize variability .
  • Data Validation : Cross-reference with structurally similar compounds (e.g., 1-phenyl-3-methyl-5-aminopyrazole) to identify trends .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to datasets from multiple studies to isolate critical activity determinants .

Advanced: What strategies optimize reaction conditions for scaling up synthesis?

Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst Selection : Transition metals (e.g., Pd/C) enhance coupling reactions for aryl-substituted derivatives .
  • Process Monitoring : Use in situ FTIR or HPLC to track reaction progress and minimize byproducts .

Basic: How can purity and stability be ensured during storage?

Answer:

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) removes polar impurities .
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent amine oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Advanced: How do computational methods aid in predicting hydrogen-bonding behavior?

Answer:

  • DFT Calculations : Model intermolecular interactions (e.g., N–H···O) to predict crystal packing .
  • Software : Use Mercury (CCDC) to visualize and quantify hydrogen-bonding motifs from crystallographic data .

Advanced: What are the limitations of current synthetic routes for this compound?

Answer:

  • Low Yields : Steric hindrance from the dimethylamino group reduces reactivity in nucleophilic substitutions .
  • Byproduct Formation : Competitive alkylation at the pyrazole N1 position requires protecting group strategies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal .

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